Unii-pvd44GF6Y4
Description
UNII-PVD44GF6Y4 (CAS 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. This compound is characterized by its unique halogenated aromatic structure, incorporating bromine (Br), chlorine (Cl), and a boronic acid functional group. Key physicochemical and pharmacokinetic properties include:
- Log Po/w (XLOGP3): 2.15
- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous media
- GI Absorption: High
- BBB Permeability: Yes
- P-gp Substrate: No
- CYP Inhibition: None reported .
Its synthetic route involves palladium-catalyzed cross-coupling reactions using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in tetrahydrofuran/water at 75°C .
Properties
Molecular Formula |
C18H14F2O3S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-(3,5-difluorophenyl)-3-(4-methylsulfonylphenyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C18H14F2O3S/c1-24(22,23)15-4-2-11(3-5-15)16-6-7-17(21)18(16)12-8-13(19)10-14(20)9-12/h2-5,8-10H,6-7H2,1H3 |
InChI Key |
ULFYMTMZNITFSB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)CC2)C3=CC(=CC(=C3)F)F |
Synonyms |
2-(3,5-difluorophenyl)-3-(4-(methylsulfonyl)phenyl)-2-cyclopenten-1-one L 776,967 L 776967 L-776,967 L-776967 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
UNII-PVD44GF6Y4 shares structural similarities with halogenated arylboronic acids, which are widely used in Suzuki-Miyaura couplings. Key analogs and their properties are compared below:
| Compound | CAS No. | Similarity Score | Molecular Formula | Log Po/w (XLOGP3) | BBB Permeability | CYP Inhibition |
|---|---|---|---|---|---|---|
| This compound | 1046861-20-4 | — | C₆H₅BBrClO₂ | 2.15 | Yes | No |
| (3-Bromo-5-chlorophenyl)boronic acid | 1256343-45-9 | 0.87 | C₆H₅BBrClO₂ | 2.31 | No | Yes (CYP2D6) |
| (6-Bromo-2,3-dichlorophenyl)boronic acid | 1256354-24-8 | 0.71 | C₆H₄BBrCl₂O₂ | 2.89 | No | Yes (CYP3A4) |
| (4-Fluoro-2-methylphenyl)boronic acid | 1451393-25-3 | 0.65 | C₇H₈BFO₂ | 1.98 | Yes | No |
Notes:
- Similarity Scores (0–1 scale) are calculated based on structural fingerprints .
- This compound exhibits superior BBB permeability compared to bromo-chloro analogs, likely due to reduced steric hindrance from its single chlorine substitution.
Pharmacokinetic and Functional Differences
- Metabolic Stability : this compound’s lack of CYP inhibition contrasts with analogs like (3-Bromo-5-chlorophenyl)boronic acid, which inhibits CYP2D6 (validation score: 0.82 in predictive models) .
- Synthetic Accessibility : this compound has a synthetic accessibility score of 2.07 , indicating moderate complexity compared to analogs with scores ranging from 1.5–3.5 .
- Bioavailability : Its bioavailability score of 0.55 surpasses most halogenated analogs (typically 0.3–0.5) due to balanced hydrophobicity (Log Po/w = 2.15) and high GI absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
